molecular formula C13H26N2O6 B14313176 N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide CAS No. 114690-06-1

N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide

Cat. No.: B14313176
CAS No.: 114690-06-1
M. Wt: 306.36 g/mol
InChI Key: XXMDHOKCEONCPW-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of four hydroxyethyl groups attached to a pentanediamide backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide typically involves the reaction of pentanediamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxyethyl groups to the amide nitrogen atoms. The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent and a building block in the synthesis of complex molecules.

    Biology: Employed in the preparation of biologically active compounds and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups act as ligands, coordinating with metal ions to form chelates. This property is particularly useful in applications such as metal extraction, catalysis, and stabilization of metal-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of a pentanediamide backbone.

    N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups instead of hydroxyethyl groups.

Uniqueness

N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is unique due to its pentanediamide backbone, which provides different steric and electronic properties compared to similar compounds with ethylenediamine backbones. This uniqueness allows for specific applications where the spatial arrangement and electronic environment of the hydroxyethyl groups are critical.

Properties

CAS No.

114690-06-1

Molecular Formula

C13H26N2O6

Molecular Weight

306.36 g/mol

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxyethyl)pentanediamide

InChI

InChI=1S/C13H26N2O6/c16-8-4-14(5-9-17)12(20)2-1-3-13(21)15(6-10-18)7-11-19/h16-19H,1-11H2

InChI Key

XXMDHOKCEONCPW-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO

Origin of Product

United States

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